Cardamonin

Description

Overview of Cardamonin as a Natural Product

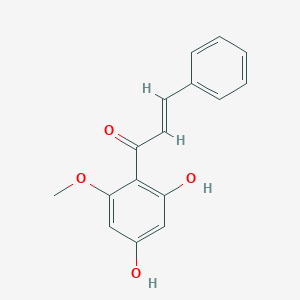

This compound is a chalcone (B49325), a type of natural phenolic compound belonging to the flavonoid family. nih.govnih.govnih.govphytopurify.com Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one core structure and are often responsible for the yellow pigmentation observed in plants. nih.gov this compound is primarily isolated from plants belonging to the Zingiberaceae family, which includes species like Alpinia katsumadai and Alpinia conchigera. phytopurify.comnih.govwikipedia.org It has also been found in other plants such as Alpinia rafflesiana, Amomum subulatum (black cardamom), Boesenbergia rotunda, Cedrelopsis grevei, Polygonum persicaria, Populus fremontii, Populus x euramericana, and Woodsia scopulina. nih.govnih.govresearchgate.net Its molecular formula is C₁₆H₁₄O₄ and its molecular weight is approximately 270.28 g/mol . nih.govnih.govphytopurify.comcaymanchem.comabcam.com

Historical Context of this compound in Traditional Medicine and Modern Research

Plants containing this compound have a long history of use in traditional medicine systems. For instance, black cardamom (Amomum subulatum), a source of this compound, has been used in Indian Ayurvedic medicine for conditions such as cough, lung congestion, pulmonary tuberculosis, throat diseases, and even in formulations for cancer patients in some rural and tribal cultures in India. taylorandfrancis.comnus.edu.sg Alpinia katsumadai, another source, has been traditionally used to treat digestive system-related diseases. researchgate.net this compound itself was historically used as a natural medicine for stomach issues, diarrhea, and insulin (B600854) resistance. explorationpub.comnih.gov

Modern research has increasingly focused on this compound, driven by the recognition of its presence in plants used traditionally for various ailments and the broader scientific interest in natural compounds with therapeutic potential. The scientific community's attention to this compound has grown, with an increasing number of publications exploring its properties and potential health benefits. nih.govnih.govnih.gov

Significance of this compound in Contemporary Scientific Inquiry

This compound holds significant importance in contemporary scientific inquiry due to its diverse and potent biological activities observed in preclinical studies. It is recognized as a multitargeted agent, capable of modulating various signaling molecules and pathways involved in the development and progression of chronic diseases. nih.govresearchgate.net Research highlights its potential in combating conditions such as cancer, cardiovascular diseases, diabetes, neurological disorders, inflammation, and rheumatoid arthritis. nih.govresearchgate.net

Detailed research findings indicate that this compound exhibits anti-inflammatory, antineoplastic (anticancer), antioxidant, antimicrobial, and anti-diabetic activities. nih.govphytopurify.comtargetmol.comcmu.ac.th Its mechanisms of action involve the modulation of key pathways such as NF-κB, STAT3, Wnt/β-catenin, PI3K/Akt/mTOR, and COX-2. nih.govabcam.comexplorationpub.comnih.govresearchgate.nettargetmol.commdpi.comglpbio.com this compound's ability to influence these pathways underscores its significance as a subject of contemporary scientific investigation for the potential development of novel therapeutic strategies. nih.govexplorationpub.comresearchgate.net

Detailed research findings on this compound's effects on various cancer cell lines and its modulation of specific signaling pathways are summarized below.

In vitro Anticancer Effects of this compound

| Cancer Type | Cell Lines | Key Findings | Relevant Pathways Targeted |

| Breast Cancer | MDA-MB-231, MCF-7, BT-549 | Inhibits proliferation, migration, and invasion; induces apoptosis; reverses EMT; downregulates Snail, Slug, and Vimentin. explorationpub.comnih.govmdpi.com | Wnt/β-catenin, NF-κB, PI3K/Akt explorationpub.comnih.gov |

| Lung Cancer | A549, LLC | Decreases cell viability; enhances apoptosis; induces cell cycle arrest; inhibits p70S6K and mTOR activation. explorationpub.commdpi.comnottingham.ac.uk | ROS, Ca²⁺, Caspase-3, -8, -9, mTOR explorationpub.com |

| Colon Cancer | SW480, HCT116 | Inhibits β-catenin response transcription; induces G2/M cell cycle arrest; enhances β-catenin degradation; induces autophagy. explorationpub.comnottingham.ac.uk | Wnt/β-catenin, JNK, p53, β-catenin/TCF-4 explorationpub.comnottingham.ac.uk |

| Gastric Cancer | SGC7901 | Exhibits anti-cancer effects. explorationpub.commdpi.com | Wnt/β-catenin, NF-κB, STAT3 explorationpub.com |

| Prostate Cancer | PC-3, DU145 | Represses growth and viability; decreases proliferation and viability; blocks STAT3 signaling; decreases NF-κB expression. explorationpub.comnottingham.ac.uk | STAT3, NF-κB explorationpub.comnottingham.ac.uk |

| Hepatocellular Carcinoma | HepG2 | Inhibits cell proliferation; induces apoptosis (extrinsic and intrinsic pathways); arrests cells in G1 phase; inhibits NF-κB translocation. mdpi.com | ROS, NF-κB, Caspase-3/7, -8, -9, MOMP, Cytochrome C mdpi.com |

| Leukemia | WEHI-3 (mice), CCRF-CEM (human) | Decreases cell viability; enhances apoptosis. explorationpub.commdpi.com | ROS, Ca²⁺, Mitochondrial membrane potential, Caspase-3, -8, -9 explorationpub.com |

| Multiple Myeloma | RPMI 8226, U266, ARH-77 | Exhibits potent activity; inhibits growth and proliferation; activates caspase-3; blocks NF-κB pathway. nih.govnottingham.ac.uk | Caspase-3, NF-κB nottingham.ac.uk |

| Ovarian Cancer | SKOV3, A2780 | Inhibits proliferation; induces apoptosis; decreases mitochondrial membrane potential; inhibits mTORC1 by reducing Raptor protein expression. plos.org | Caspase-mediated cleavage of Raptor, mTORC1 plos.org |

| Glioblastoma | Not specified in snippets | Shown to be effective. explorationpub.com | Wnt/β-catenin, NF-κB, STAT3 explorationpub.com |

| Melanoma | Not specified in snippets | Shown to be effective. explorationpub.com | Wnt/β-catenin, NF-κB, STAT3 explorationpub.com |

| Nasopharyngeal Carcinomas | HK1 | Exhibits pronounced cytotoxic activity. mdpi.com | Not specified in snippets |

This compound's influence extends to various signaling pathways. It has been shown to suppress numerous pathways including TNF-α, COX-2, Wnt/β-catenin, NF-κB, STAT3, PI3K/Akt/mTOR, and JNK. nih.govabcam.comexplorationpub.comresearchgate.nettargetmol.commdpi.comglpbio.com this compound inhibits NF-κB activation by interfering with IκBα degradation and phosphorylation, IκB kinase activation, and NF-κB nuclear translocation. It also modulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. nih.govnih.govresearchgate.netglpbio.comresearchgate.net Furthermore, this compound affects proteins involved in apoptosis and cell cycle regulation, including Bcl-2, Bax, XIAP, and cyclin D1. nih.govexplorationpub.comresearchgate.net

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and modulating the NF-κB pathway in activated macrophages. nih.govglpbio.comresearchgate.net Studies in mice have shown that this compound can decrease systemic inflammatory responses in sepsis by downregulating TNF-α, IL-1β, and IL-6. nih.govglpbio.com this compound has also shown potential in ameliorating insulin resistance and inhibiting platelet aggregation. nih.govphytopurify.comglpbio.com

The promising preclinical data on this compound's multi-targeted activities highlight its significance as a lead compound for further investigation and potential therapeutic development. nih.govnih.govresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Derivatization, and Analogues of Cardamonin

Natural Sources and Extraction Methodologies of Cardamonin

This compound (2′,4′-dihydroxy-6′-methoxychalcone) is a natural chalcone (B49325) found in various plant species, particularly those belonging to the Zingiberaceae family. It was initially discovered in cardamom spice. wikipedia.orgnih.gov Other notable sources include Alpinia katsumadai, Alpinia conchigera, Alpinia rafflesiana, Boesenbergia pandurata, and Boesenbergia rotunda. wikipedia.orgresearchgate.netmdpi.comnottingham.ac.uknih.gov It has also been identified in plants from other families, such as Piper aduncum, Ginkgo biloba, and Carya cathayensis. nih.gov

The extraction of this compound from these natural sources typically involves solvent-based methodologies. Conventional methods include extraction using solvents such as ethanol, ether, acetone, and chloroform. google.comrsc.org These methods often involve crushing the plant material, followed by solvent extraction using techniques like warm immersion or refluxing. google.com After extraction, the solvent is typically removed under reduced pressure to obtain a crude extract. google.com Further purification steps, such as silica (B1680970) gel column chromatography, are often employed to isolate this compound from the complex mixture of compounds present in the crude extract. google.com While these conventional methods are established, they can sometimes result in lower this compound content and yield, and the extraction time can be lengthy. google.com

Semi-synthesis and Chemical Modification of this compound

Semi-synthesis and chemical modification of this compound are pursued to generate analogues with potentially enhanced biological activities or improved pharmacological properties. These approaches involve using the naturally isolated this compound as a starting material for chemical transformations.

Synthesis Techniques for this compound Analogues

Various synthesis techniques are employed for the preparation of this compound analogues. These often involve one-step reactions applied to the this compound scaffold. researchgate.netresearchgate.netnottingham.ac.uk Common chemical transformations utilized in the semi-synthesis of this compound derivatives include alkylation, acylation, reduction, condensation, and cyclisation reactions. researchgate.netresearchgate.netnottingham.ac.uk These techniques allow for the introduction of different functional groups and structural modifications to the basic chalcone structure of this compound.

Chalcones, in general, are often synthesized through condensation reactions, such as the Claisen-Schmidt reaction, involving a benzaldehyde (B42025) and a methyl ketone in the presence of catalysts (either base or acid). nih.gov While this is a general method for synthesizing chalcones, semi-synthesis of this compound analogues specifically utilizes this compound as the starting material for further modifications. Novel techniques and procedures for chalcone synthesis are continuously being reported due to their interesting biological activities. nih.gov

Rational Design of this compound Derivatives

The rational design of this compound derivatives involves the deliberate modification of its chemical structure based on an understanding of structure-activity relationships and desired pharmacological profiles. This process aims to create compounds with improved potency, selectivity, or other favorable properties. ingentaconnect.commdpi.com

Rational design strategies often consider the key structural features of this compound and how modifications might impact interactions with biological targets. This can involve the introduction of different substituents on the aromatic rings or modifications to the α,β-unsaturated carbonyl system. mdpi.comfabad.org.tr Bioisosterism, a strategy involving the substitution of an atom or group with another that has similar chemical or physical properties, has been applied in the design of dimethyl this compound (DMC) derivatives to develop potential P-glycoprotein-mediated multidrug resistance reversal agents. ingentaconnect.com

Metal Coordination Complexes of this compound (e.g., Cu(II)-Cardamonin Complex)

This compound has the ability to form coordination complexes with metal ions. Investigations into these complexes, such as the Cu(II)-cardamonin complex, have revealed interesting biological activities. researchgate.netnottingham.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net

The synthesis of metal coordination complexes of this compound, such as with Cu(II), has been explored. researchgate.netnottingham.ac.ukresearchgate.netnih.gov Studies have shown that the formation of a Cu(II)-cardamonin complex can lead to enhanced bioactivity compared to this compound itself. researchgate.netnottingham.ac.ukresearchgate.netnih.gov For instance, a specific Cu(II)-cardamonin complex (referred to as compound 19 in some studies) demonstrated significantly more potent cytotoxic activities against certain cancer cell lines (A549 and HK1) than this compound. researchgate.netnottingham.ac.ukresearchgate.netnih.gov The enhanced activity of the Cu(II) complex might be attributed to factors such as improved binding interactions with biological targets. nottingham.ac.ukresearchgate.net Theoretical studies have also investigated the Cu(II) chelation ability of this compound, suggesting it is a better Cu(II) chelator than some other related flavonoids. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogues affect their biological activities. These studies help identify the key pharmacophoric features responsible for observed effects. nottingham.ac.uknih.govnih.govsci-hub.semdpi.comacs.org

SAR analysis of this compound and its analogues has provided insights into the structural requirements for their bioactivity. Studies have indicated the importance of the ketone and alkene groups within the chalcone structure for its biological activity. nottingham.ac.uknih.gov Furthermore, substituting the phenolic groups of this compound with more polar moieties has been shown to result in enhanced activity. nottingham.ac.uknih.gov

Identification of Key Pharmacophoric Features

Identification of key pharmacophoric features involves pinpointing the specific chemical groups and their spatial arrangement that are essential for a molecule to exert its biological effect. For this compound and its analogues, SAR studies have highlighted several such features.

Based on SAR analysis, the presence of the α,β-unsaturated carbonyl system (ketone and alkene groups) is considered important for the bioactivity of this compound. nottingham.ac.uknih.gov Modifications to the phenolic hydroxyl groups, such as substitution with more polar groups, can influence activity. nottingham.ac.uknih.gov While SAR studies on chalcones can sometimes be complex, analysis has aimed to correlate structural features with inhibitory activities against various biological targets. nih.govmdpi.com For instance, in the context of BACE1 inhibition, this compound showed notable activity, and SAR analysis in that study aimed to identify features contributing to this effect among flavonoids. nih.gov

Data from SAR studies can be presented in tables to illustrate the relationship between specific structural modifications and observed biological activities (e.g., IC50 values).

| Compound | Structural Modifications | Activity (e.g., IC50) | Notes | Source |

| This compound | Base structure | Varied | Reference compound | researchgate.netnottingham.ac.uk |

| Allyl derivative | Allyl substitution | More potent than this compound | Tested against A549 and HK1 cells | researchgate.netresearchgate.netnottingham.ac.uk |

| Cu(II)-Cardamonin Complex (Compound 19) | Coordination with Cu(II) | Significantly more potent than this compound | Tested against A549, HK1, MDA-MB-468, and PANC-1 cells | researchgate.netnottingham.ac.ukresearchgate.netnih.govnih.gov |

| Derivatives with polar phenolic substitutions | Substitution on phenolic groups | Activity enhancement | General observation from SAR studies | nottingham.ac.uknih.gov |

Note: IC50 values are highly dependent on the specific cell line or biological target studied and the experimental conditions.

This compound, a naturally occurring chalcone, has garnered significant attention in scientific research due to its diverse biological activities. This article focuses on the isolation, derivatization, and analogues of this compound, the impact of substituents on its biological activities, and its conformational analysis and molecular interactions.

This compound (2′,4′-dihydroxy-6′-methoxychalcone) is a chalconoid found in various plants, particularly in the Zingiberaceae family, such as Alpinia katsumadai, Alpinia conchigera, Alpinia rafflesiana, Amomum subulatum, and Boesenbergia pandurata. nih.govwikipedia.orgmdpi.comresearchgate.net It is a type of flavonoid contributing to the yellow color in some plants. explorationpub.com

Natural chalcones were first isolated in 1910. nih.gov Isolation methods for this compound from plant sources typically involve extraction using solvents such as ethanol, ether, acetone, or chloroform, followed by separation techniques like silica gel column chromatography. google.com These traditional methods can sometimes result in lower yields and require longer extraction times, often being used for small-scale laboratory preparations. google.com

Chemically, chalcones, including this compound, can be synthesized in the laboratory through acid or base-catalyzed Claisen-Schmidt condensation of an aldehyde and a ketone, followed by dehydration. nih.gov Other synthetic routes, such as the Suzuki reaction, have also been explored for chalcone synthesis. nih.gov Biosynthesis of hydroxylated chalcones in plants involves enzymes, starting from phenylalanine which is transformed into cinnamic acid. nih.gov

Derivatization and the creation of analogues are crucial for exploring the structure-activity relationship of this compound and potentially enhancing its biological properties. While general structure-activity relationship (SAR) studies on chalcones exist, specific SAR studies focusing on modifying this compound's chemical groups are less common, making this area a subject of ongoing research. nottingham.ac.uk Semi-synthesis has been employed to create novel this compound analogues. nottingham.ac.uknih.govresearchgate.net

Impact of Substituents on Biological Activities

The biological activities of chalcones, including this compound, are influenced by the type and position of substituents on their aromatic rings. researchpublish.com Structure-activity relationship studies on chalcones have indicated that the presence of hydroxyl groups, particularly at the 4' position, can induce and enhance antibacterial activity. researchpublish.com Conversely, a methoxyl group may tend to reduce or eliminate this activity. researchpublish.com The lipophilicity of substituents on ring A also plays a significant role in modulating antibacterial activity. researchpublish.com

For anticancer activity, SAR analysis of this compound analogues has shown the importance of the ketone and alkene groups for bioactivity. nih.gov Substituting this compound's phenolic groups with more polar moieties has been shown to enhance activity against certain cancer cell lines. nih.gov Addition of methoxy (B1213986) groups, especially at the 3, 4, and 5 positions of the B-ring of the chalcone, has also been reported to enhance cytotoxic activity. nottingham.ac.uk

Research on dimethyl this compound (2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone), a derivative isolated from Syzygium campanulatum, demonstrated potent cytotoxic activity against human colon cancer cell lines. nih.gov

Conformational Analysis and Molecular Interactions

The conformational analysis and molecular interactions of this compound are critical for understanding its mechanisms of action at the molecular level. The crystal structure of this compound has been studied using single-crystal X-ray diffraction analysis, revealing the presence of two symmetry-independent molecules in the crystal lattice. mdpi.comnih.govresearchgate.net These molecules are linked by hydrogen bonds within layers and by π-π stacking interactions in columns, leading to two types of conformations in the crystal structure. mdpi.comnih.govresearchgate.net Theoretical calculations using density functional theory (DFT) have been employed to study the stability of different this compound dimer conformations in both crystal and gaseous phases. nih.govresearchgate.net

This compound interacts with various biological targets through specific molecular interactions. Studies have investigated its binding to serum albumin, a key protein for substance transport in plasma. nih.govnih.gov this compound binds to site II of human serum albumin, with hydrophobic interaction being the predominant force stabilizing the complex. nih.govnih.gov This binding can lead to alterations in the protein's secondary structure, including reductions in alpha-helices and beta-sheet structures and increases in beta-turn structures. nih.gov Binding to lysozyme (B549824) has also been studied. nih.gov

Molecular docking studies provide insights into the potential binding mechanisms of this compound with target proteins. For instance, docking experiments with the voltage-gated sodium channel subtype 1.7 (NaV1.7) revealed multiple potential binding conformations, including the pore binding site and voltage-sensing domain four (VSD-4). researchgate.net The most favorable binding was observed at the VSD-4 site, involving interactions such as Pi-anion, Pi-Pi T-shaped, and Pi-Alkyl interactions with specific amino acid residues. researchgate.net Molecular dynamics simulations further indicated the stability of the this compound-NaV1.7 complex. researchgate.net

This compound has also been shown to interact with other proteins involved in various biological processes. Molecular docking studies have explored its binding affinities with targets related to apoptosis and proliferation in hepatocellular carcinoma cells, including caspase 7, caspase 8, caspase 9, Bax BH3, and cytochrome C. mdpi.com These studies suggested favorable binding energies and specific interactions, such as hydrogen bonds and alkyl bindings. mdpi.com Another study indicated that this compound interacts with the nucleotide-binding site of STAT3, suggesting a potential mechanism for its cardioprotective effects. dovepress.com Docking analysis with the TRPA1 ion channel revealed that this compound aligns through interactions with specific amino acids and shares a binding site with a known TRPA1 antagonist. mdpi.com

The conformational flexibility of the chalcone scaffold allows for diverse interactions with biological targets, and understanding these interactions at a molecular level is crucial for the rational design of more potent and selective this compound analogues.

Mechanistic Investigations of Cardamonin S Biological Activities

Cellular and Molecular Targets of Cardamonin

This compound has been shown to interact with and modulate the activity of various proteins and signaling pathways within cells.

Transcription Factors (e.g., NF-κB, STAT3, Nrf2)

This compound has demonstrated significant effects on key transcription factors involved in inflammation, proliferation, and survival. It is well-documented that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB). explorationpub.comnih.govresearchgate.netaging-us.comnih.govplos.orgspandidos-publications.comphysiology.orgoncotarget.commdpi.com This inhibition is often associated with the suppression of IκBα phosphorylation and degradation, preventing the nuclear translocation of the NF-κB p65 subunit. nih.govplos.orgphysiology.org this compound's inhibitory effect on NF-κB contributes to its anti-inflammatory properties and its ability to reduce chemotherapy resistance in some cancer cells. nih.govspandidos-publications.comphysiology.orgoncotarget.commdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor modulated by this compound. explorationpub.comnih.govresearchgate.netoncotarget.commdpi.comnih.govtandfonline.commedkoo.com Studies have shown that this compound can suppress STAT3 phosphorylation, thereby inhibiting its activation. oncotarget.commdpi.comnih.gov This modulation of STAT3 is implicated in this compound's effects on cell proliferation, survival, and angiogenesis, particularly in cancer cells. explorationpub.commdpi.comtandfonline.commedkoo.com Molecular docking studies suggest favorable binding interactions between this compound and STAT3. tandfonline.com

While some sources indicate this compound's effect on oxidative stress, which is often linked to Nrf2 activation, direct and consistent evidence of this compound decreasing Nrf2 levels has been reported in some contexts, such as bladder cancer cells, leading to increased ROS production. ajol.info Conversely, other studies suggest this compound can activate the Nrf2-related cytoprotective system in certain cell types, such as cardiac muscle cells, contributing to antioxidant effects. mdpi.compeerj.com This suggests a context-dependent modulation of Nrf2 by this compound.

| Transcription Factor | Effect of this compound | Associated Biological Processes | References |

|---|---|---|---|

| NF-κB | Inhibition | Inflammation, Cell Survival, Chemoresistance | explorationpub.comnih.govresearchgate.netaging-us.comnih.govplos.orgspandidos-publications.comphysiology.orgoncotarget.commdpi.com |

| STAT3 | Inhibition (Phosphorylation) | Cell Proliferation, Survival, Angiogenesis, Inflammation | explorationpub.comnih.govresearchgate.netoncotarget.commdpi.comnih.govtandfonline.commedkoo.com |

| Nrf2 | Context-dependent Modulation | Oxidative Stress, Antioxidant Response | mdpi.comajol.infopeerj.com |

Kinases and Signaling Pathways (e.g., mTOR, PI3K/Akt, Wnt/β-catenin, MAPK)

This compound significantly impacts several crucial kinase-mediated signaling pathways. The mammalian Target of Rapamycin (mTOR) pathway is a primary target, and this compound has been shown to inhibit mTOR signaling. explorationpub.comresearchgate.netaging-us.comajol.infonih.govspandidos-publications.complos.orgresearchgate.netnih.gov This inhibition can occur through various mechanisms, including decreasing the expression or phosphorylation of mTOR and its regulatory protein, Raptor. aging-us.comajol.infonih.govspandidos-publications.complos.orgresearchgate.net this compound's effect on mTOR contributes to its ability to inhibit cell proliferation, induce apoptosis, and regulate cell metabolism. explorationpub.comajol.infonih.govplos.org Notably, this compound's mechanism of mTOR inhibition may differ from that of rapamycin, potentially offering efficacy in mTOR inhibitor-resistant cells. spandidos-publications.complos.orgresearchgate.net

The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is often upstream of mTOR, is also inhibited by this compound. explorationpub.comajol.infonih.govmdpi.comresearchgate.net This inhibition is evidenced by reduced phosphorylation levels of PI3K and Akt. ajol.infonih.gov Modulation of the PI3K/Akt pathway by this compound is linked to its effects on cell proliferation, survival, and apoptosis. explorationpub.comajol.infonih.govresearchgate.net

The Wnt/β-catenin signaling pathway is another target of this compound. explorationpub.comresearchgate.netnih.govmdpi.comjst.go.jpnih.govunige.chresearchgate.netresearchgate.net this compound has been shown to suppress Wnt/β-catenin signaling, often by promoting the degradation of intracellular β-catenin. jst.go.jpnih.govresearchgate.net This inhibition impacts processes such as cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT). jst.go.jpnih.govunige.chresearchgate.net

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK. nih.govplos.orgphysiology.orgpeerj.comacs.orgcbs.dkdoaj.org this compound can downregulate the phosphorylation of MAPK proteins like ERK and p38 MAPK, contributing to its anti-inflammatory effects and its influence on cell signaling. nih.govplos.orgphysiology.orgpeerj.comacs.orgdoaj.org In some contexts, this compound has been shown to activate the p38 MAPK pathway, suggesting context-dependent effects. mdpi.com

| Signaling Pathway | Key Kinases/Proteins Modulated | Effect of this compound | Associated Biological Processes | References |

|---|---|---|---|---|

| mTOR | mTOR, Raptor, S6K1, 4E-BP1 | Inhibition | Cell Growth, Proliferation, Apoptosis, Metabolism, Autophagy | explorationpub.comresearchgate.netaging-us.comajol.infonih.govspandidos-publications.complos.orgresearchgate.netnih.gov |

| PI3K/Akt | PI3K, Akt | Inhibition | Cell Proliferation, Survival, Apoptosis, Metabolism | explorationpub.comajol.infonih.govmdpi.comresearchgate.net |

| Wnt/β-catenin | β-catenin, TCF/LEF | Inhibition | Cell Proliferation, Differentiation, EMT, Melanogenesis | explorationpub.comresearchgate.netnih.govmdpi.comjst.go.jpnih.govunige.chresearchgate.netresearchgate.net |

| MAPK | ERK, p38 MAPK, JNK | Modulation (Inhibition/Activation) | Inflammation, Cell Signaling, Apoptosis, Oxidative Stress | nih.govplos.orgphysiology.orgpeerj.commdpi.comacs.orgcbs.dkdoaj.org |

Apoptotic and Anti-Apoptotic Proteins (e.g., Caspases, Bcl-2, Bax, PARP, Mcl-1)

Induction of apoptosis is a key mechanism by which this compound exerts its effects, particularly in cancer cells. explorationpub.comaging-us.comspandidos-publications.comajol.infonih.govnih.govacs.orgworldscientific.comresearchgate.net this compound modulates the balance between pro-apoptotic and anti-apoptotic proteins. It typically increases the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3, caspase-8, and caspase-9. explorationpub.comaging-us.comspandidos-publications.comnih.govacs.orgworldscientific.com Concurrently, it decreases the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. explorationpub.comaging-us.commdpi.comworldscientific.com

The activation of caspases, a family of cysteine proteases, is central to the execution phase of apoptosis. mdpi.com this compound has been shown to activate initiator caspases (caspase-8 and caspase-9) and executioner caspase-3, leading to the cleavage of downstream targets like PARP (Poly (ADP-ribose) polymerase). aging-us.comspandidos-publications.comnih.govacs.orgworldscientific.com PARP cleavage is a hallmark of apoptosis. acs.org

The Bcl-2 family of proteins plays a critical role in regulating mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic pathway. mdpi.combiomolther.org this compound's ability to increase the Bax/Bcl-2 ratio favors MOMP, leading to the release of cytochrome c and subsequent caspase activation. explorationpub.comaging-us.comworldscientific.com

| Protein Type | Specific Proteins Modulated | Effect of this compound | Associated Biological Processes | References |

|---|---|---|---|---|

| Pro-Apoptotic | Bax, Caspase-3, Caspase-8, Caspase-9, Cytochrome C, AIF, Endo G, PARP (cleavage) | Upregulation/Activation | Apoptosis Induction | explorationpub.comaging-us.comspandidos-publications.comnih.govacs.orgworldscientific.com |

| Anti-Apoptotic | Bcl-2, Bcl-xL, Mcl-1 | Downregulation | Inhibition of Apoptosis | explorationpub.comaging-us.commdpi.comworldscientific.com |

Inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-1β, IL-6)

This compound exhibits significant anti-inflammatory properties by modulating the production and activity of various inflammatory mediators. explorationpub.comnih.govresearchgate.netnih.govphysiology.orgmdpi.comacs.org It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the production of prostaglandins (B1171923) and nitric oxide, respectively. nih.govphysiology.orgmdpi.com

Furthermore, this compound suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netnih.govphysiology.orgoncotarget.commdpi.comacs.org These cytokines play crucial roles in initiating and propagating inflammatory responses. nih.govphysiology.orgoncotarget.comacs.org this compound's inhibitory effects on these mediators are closely linked to its ability to suppress NF-κB and MAPK signaling pathways. nih.govphysiology.orgacs.org

| Inflammatory Mediator | Effect of this compound | Associated Biological Processes | References |

|---|---|---|---|

| COX-2 | Inhibition | Inflammation, Pain, Fever | nih.govphysiology.orgmdpi.com |

| iNOS | Inhibition | Inflammation, Nitric Oxide Production | nih.govphysiology.orgmdpi.com |

| TNF-α | Downregulation | Inflammation, Immune Response | nih.govresearchgate.netnih.govphysiology.orgoncotarget.commdpi.comacs.org |

| IL-1β | Downregulation | Inflammation, Immune Response | nih.govresearchgate.netmdpi.comacs.org |

| IL-6 | Downregulation | Inflammation, Immune Response | nih.govresearchgate.netnih.govphysiology.orgoncotarget.comacs.org |

Cell Cycle Regulatory Proteins (e.g., Cyclin D1, c-Myc)

This compound influences cell cycle progression by modulating the expression of key regulatory proteins. It has been reported to induce cell cycle arrest, often at the G2/M phase. explorationpub.comaging-us.comnih.govjst.go.jpworldscientific.comresearchgate.net This arrest is associated with the downregulation of proteins essential for cell cycle progression, such as Cyclin D1 and c-Myc. explorationpub.comnih.govresearchgate.netmdpi.comnih.govjst.go.jpresearchgate.netnih.govwindows.net

Cyclin D1, a key regulator of the G1-S phase transition, and c-Myc, an oncogene involved in cell proliferation and growth, are often overexpressed in various cancers. jst.go.jpnih.gov this compound's ability to suppress their expression contributes to its anti-proliferative effects. explorationpub.comnih.govresearchgate.netmdpi.comnih.govjst.go.jpresearchgate.net This downregulation is sometimes linked to the inhibition of pathways like Wnt/β-catenin and STAT3, which can regulate the expression of Cyclin D1 and c-Myc. explorationpub.commdpi.comjst.go.jp

| Cell Cycle Protein | Effect of this compound | Associated Biological Processes | References |

|---|---|---|---|

| Cyclin D1 | Downregulation | Cell Cycle Progression (G1-S) | explorationpub.comnih.govresearchgate.netmdpi.comnih.govjst.go.jpresearchgate.netnih.gov |

| c-Myc | Downregulation | Cell Proliferation, Growth | explorationpub.comspandidos-publications.comjst.go.jpresearchgate.netnih.gov |

Other Modulated Proteins and Genes (e.g., XIAP, ALDH1, ICAM-1, VEGF, TSP50, PD-L1)

Beyond the major categories, this compound has been shown to modulate other proteins and genes involved in various cellular processes. Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, play a role in preventing apoptosis. nih.govresearchgate.net this compound has been reported to modulate XIAP levels, contributing to its pro-apoptotic effects. nih.govresearchgate.net

Aldehyde Dehydrogenase 1 (ALDH1) is a marker for cancer stem cells and is associated with drug resistance. nih.govresearchgate.net this compound has been shown to modulate ALDH1, suggesting a potential role in targeting cancer stem cell populations. nih.govresearchgate.net

Intercellular Adhesion Molecule 1 (ICAM-1) is involved in cell adhesion and inflammation. nih.govphysiology.org this compound has been shown to attenuate ICAM-1 expression, which contributes to its anti-inflammatory effects. nih.govphysiology.org

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. explorationpub.commdpi.com this compound has been reported to decrease VEGF levels, suggesting an anti-angiogenic potential. explorationpub.commdpi.com

Testes-Specific Protease 50 (TSP50) has been implicated in cancer progression and drug resistance. explorationpub.comspandidos-publications.com this compound has been shown to downregulate TSP50 expression, which may contribute to its anti-cancer effects and its ability to overcome chemotherapy resistance. explorationpub.comspandidos-publications.com

While not as extensively documented as other targets, some research suggests this compound may influence the expression of PD-L1 (Programmed Death-Ligand 1), a protein involved in immune evasion by cancer cells. Further research is needed to fully elucidate this interaction.

| Protein/Gene | Effect of this compound | Associated Biological Processes | References |

|---|---|---|---|

| XIAP | Modulation | Inhibition of Apoptosis | nih.govresearchgate.net |

| ALDH1 | Modulation | Cancer Stem Cells, Drug Resistance | nih.govresearchgate.net |

| ICAM-1 | Attenuation | Cell Adhesion, Inflammation | nih.govphysiology.org |

| VEGF | Decrease | Angiogenesis | explorationpub.commdpi.com |

| TSP50 | Downregulation | Cancer Progression, Drug Resistance | explorationpub.comspandidos-publications.com |

| PD-L1 | Potential Modulation | Immune Evasion (Further research needed) |

Mechanisms of Cellular Response to this compound Treatment

This compound's effects on cellular response involve the modulation of several key processes, with a significant focus on triggering programmed cell death, or apoptosis aging-us.comaging-us.com. Research indicates that this compound can influence cell cycle progression and activate apoptotic cascades mdpi.comaging-us.com.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cells, including hepatocellular carcinoma, leukemia, ovarian cancer, and melanoma cells mdpi.comaging-us.comworldscientific.comnih.gov. This induction of apoptosis is a critical mechanism underlying its potential anticancer properties explorationpub.com. Studies often assess apoptosis through morphological changes, phosphatidylserine (B164497) externalization, and the activation of caspases worldscientific.comnottingham.ac.uknih.gov.

Intrinsic Apoptotic Pathway Modulation

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is frequently implicated in this compound-induced apoptosis. This pathway is regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family nih.gov. This compound treatment has been observed to decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while increasing the expression of pro-apoptotic proteins such as Bax explorationpub.comaging-us.comworldscientific.comnih.govportlandpress.com. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway mdpi.comaging-us.comnih.gov. MOMP leads to the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9, an initiator caspase for the intrinsic pathway mdpi.comworldscientific.comnih.gov. Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7, leading to the dismantling of the cell mdpi.comworldscientific.com.

Research findings illustrating the modulation of key proteins in the intrinsic pathway by this compound are summarized in the table below:

| Protein | Effect of this compound Treatment | Cell Line(s) Studied | Reference |

| Bax | Upregulation | WEHI-3 (mouse leukemia), M14, A375 (melanoma), AGS (gastric cancer), Ovarian cancer cells | aging-us.comworldscientific.comnih.govportlandpress.com |

| Bcl-2 | Downregulation | WEHI-3 (mouse leukemia), M14, A375 (melanoma), AGS (gastric cancer), Ovarian cancer cells | explorationpub.comaging-us.comworldscientific.comnih.govportlandpress.com |

| Mcl-1 | Downregulation | Ovarian cancer cells | aging-us.com |

| Cytochrome c | Release into cytosol | WEHI-3 (mouse leukemia), HepG2 (hepatocellular carcinoma), Ovarian cancer cells | mdpi.comaging-us.comworldscientific.com |

| Caspase-9 (cleaved/activated) | Upregulation/Activation | WEHI-3 (mouse leukemia), HepG2 (hepatocellular carcinoma), M14, A375 (melanoma) | mdpi.comexplorationpub.comworldscientific.comnih.gov |

| Caspase-3 (cleaved/activated) | Upregulation/Activation | WEHI-3 (mouse leukemia), HepG2 (hepatocellular carcinoma), M14, A375 (melanoma), AGS (gastric cancer), Multiple myeloma cells, Nasopharyngeal carcinoma cells | mdpi.comexplorationpub.comworldscientific.comnih.govportlandpress.comnottingham.ac.uknih.gov |

| Caspase-7 (activated) | Activation | HepG2 (hepatocellular carcinoma) | mdpi.com |

Extrinsic Apoptotic Pathway Modulation

The extrinsic apoptotic pathway is initiated by the binding of death ligands (such as FasL and TRAIL) to their corresponding death receptors (Fas and TRAIL-R1/DR4, TRAIL-R2/DR5) on the cell surface nih.gov. This binding leads to the formation of the death-inducing signaling complex (DISC), which facilitates the activation of caspase-8, the initiator caspase for the extrinsic pathway mdpi.comnih.gov. Activated caspase-8 can directly activate executioner caspases or cleave Bid, a pro-apoptotic Bcl-2 family protein, to amplify the apoptotic signal through the intrinsic pathway nih.gov.

Studies have demonstrated that this compound can modulate components of the extrinsic pathway. For instance, this compound treatment has been shown to increase the expression levels of Fas, TRAIL, FADD, DR4, and DR5 in certain cancer cell lines mdpi.com. This compound has also been reported to induce the activation of caspase-8 mdpi.comexplorationpub.comworldscientific.comnih.gov.

Research findings related to the extrinsic pathway modulation by this compound include:

| Protein/Event | Effect of this compound Treatment | Cell Line(s) Studied | Reference |

| Fas | Increased expression | HepG2 (hepatocellular carcinoma) | mdpi.com |

| TRAIL | Increased expression | HepG2 (hepatocellular carcinoma) | mdpi.com |

| FADD | Increased expression | HepG2 (hepatocellular carcinoma), WEHI-3 (mouse leukemia) | mdpi.comworldscientific.com |

| DR4 | Increased expression | HepG2 (hepatocellular carcinoma), HCT116 (colon cancer) | mdpi.comnih.gov |

| DR5 | Increased expression | HepG2 (hepatocellular carcinoma), HCT116 (colon cancer) | mdpi.comnih.gov |

| Caspase-8 (cleaved/activated) | Upregulation/Activation | HepG2 (hepatocellular carcinoma), WEHI-3 (mouse leukemia), M14, A375 (melanoma) | mdpi.comexplorationpub.comworldscientific.comnih.gov |

Some studies suggest that this compound activates both the intrinsic and extrinsic apoptotic pathways to induce cell death mdpi.comnih.govnih.gov.

Role of Mitochondrial Membrane Potential (MMP)

Studies investigating the effect of this compound on MMP include:

| Effect on MMP | Cell Line(s) Studied | Reference |

| Decrease/Loss | WEHI-3 (mouse leukemia), HK-1 (nasopharyngeal carcinoma), A375 (melanoma), SH-SY5Y (human neuroblastoma), Ovarian cancer cells, HepG2 (hepatocellular carcinoma) | mdpi.comworldscientific.comnottingham.ac.uknih.govnih.gov |

Reactive Oxygen Species (ROS) Generation and Modulation

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, and their excessive accumulation can lead to oxidative stress, cellular damage, and the induction of apoptosis mdpi.comnottingham.ac.uk. This compound treatment has been shown to increase intracellular ROS levels in several cancer cell lines mdpi.comworldscientific.comnottingham.ac.uknih.govnih.govbohrium.com. This increase in ROS is considered a significant contributor to this compound-induced apoptosis mdpi.comnottingham.ac.uknih.gov. ROS can influence both the intrinsic and extrinsic apoptotic pathways and can also affect other signaling pathways, such as NF-κB mdpi.comnottingham.ac.uknih.gov. Some studies indicate that the ROS generated by this compound can inhibit anti-apoptotic pathways like NF-κB, further promoting apoptosis mdpi.com. The quenching of ROS using antioxidants has been shown to inhibit this compound-induced apoptosis, highlighting the critical role of ROS in this process nottingham.ac.uknih.gov.

Research findings on this compound's effect on ROS are presented below:

| Effect on ROS Level | Cell Line(s) Studied | Reference |

| Increase | HepG2 (hepatocellular carcinoma), WEHI-3 (mouse leukemia), Jurkat T cells, HCT116 (colon cancer), Colorectal cancer cells, Chondrocytes | mdpi.comworldscientific.comnottingham.ac.uknih.govnih.govbohrium.com |

Ca2+ Homeostasis Dysregulation

Intracellular calcium ion (Ca2+) concentration plays a crucial role in regulating various cellular processes, including apoptosis kjpp.net. Dysregulation of Ca2+ homeostasis, particularly an increase in intracellular Ca2+ levels, can trigger apoptotic pathways worldscientific.comkjpp.net. Some studies suggest that this compound can increase intracellular Ca2+ production, contributing to its apoptotic effects worldscientific.com. While the precise mechanisms by which this compound affects Ca2+ homeostasis are still being investigated, alterations in calcium levels can impact mitochondrial function and activate calcium-dependent enzymes involved in apoptosis kjpp.netkjpp.net.

Research indicating the effect of this compound on Ca2+ levels includes:

| Effect on Intracellular Ca2+ | Cell Line(s) Studied | Reference |

| Increase | WEHI-3 (mouse leukemia) | worldscientific.com |

Cell Cycle Arrest (e.g., G1, G2/M, S phase)

This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled proliferation. Studies indicate that this compound primarily causes arrest at the G2/M phase. In ovarian cancer cells (SKOV3 and patient-derived cells), this compound treatment led to a significant increase in the percentage of cells in the G2/M phase. aging-us.com This effect is associated with the inhibition of key cell cycle regulators. For instance, this compound has been reported to downregulate the levels of cyclin D1 and CDK4 in lung cancer cells, contributing to G2/M phase arrest. explorationpub.comresearchgate.net Similarly, in colon cancer cells (SW480), this compound induced G2/M cell cycle arrest, which was linked to the downregulation of cyclin D1 and c-myc expression through the inhibition of the Wnt/β-catenin pathway. jst.go.jp Breast cancer cells (MDA-MB231 and MCF-7) treated with this compound also exhibited G2/M phase arrest, accompanied by reduced cyclin D1 levels. researchgate.net

While G2/M arrest is commonly observed, some studies suggest potential effects on other cell cycle phases depending on the cell type and concentration. For example, dimethyl this compound, a derivative, was shown to induce G1 phase arrest in HCT116 cells by decreasing the expression of phospho-Rb, CDK4, and cyclin D1. researchgate.net

Table 1: this compound's Effect on Cell Cycle Arrest in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Cell Cycle Arrest Phase | Key Molecular Targets/Pathways Involved | Source |

| SKOV3, Patient-derived | Ovarian Cancer | G2/M | NF-κB, mTOR, Cdc2, Cyclin A, Cyclin B, Cyclin D, Histone H3 | aging-us.com |

| A549, H460 | Lung Cancer | G2/M | Cyclin D1, CDK4, PI3K, Akt, mTOR | explorationpub.comresearchgate.net |

| SW480 | Colon Cancer | G2/M | Wnt/β-catenin, β-catenin, Cyclin D1, c-myc | jst.go.jp |

| MDA-MB231, MCF-7 | Breast Cancer | G2/M | Cyclin D1, JNK-FOXO3a pathway (p21, p27, Bim), Caspase-3 | researchgate.net |

| HCT116 (Dimethyl this compound) | Colon Cancer | G1 | phospho-Rb, CDK4, Cyclin D1, p53, Bcl2, XIAP, caspase-9, Bim | researchgate.net |

| AGS | Gastric Cancer | G0/G1 | p21, CDK1, cyclin B1, CDC25c | explorationpub.com |

Inhibition of Cell Proliferation and Viability

A consistent finding across numerous studies is the ability of this compound to inhibit the proliferation and reduce the viability of various cancer cell types. This effect is often dose-dependent. aging-us.comspandidos-publications.com For instance, this compound significantly inhibited the proliferation of SKOV3 and patient-derived ovarian cancer cells in a dose-dependent manner, with decreasing IC50 values over time. aging-us.com In colon cancer cells (SW480, DLD-1, HCT116, and LS174T), this compound efficiently inhibited growth in a concentration-dependent manner. jst.go.jp Melanoma cell viability was also significantly decreased by this compound treatment in a dose-dependent manner. spandidos-publications.com

The inhibition of proliferation and viability is closely linked to the induction of cell cycle arrest and apoptosis. aging-us.comexplorationpub.com this compound's effects on signaling pathways such as NF-κB, mTOR, Wnt/β-catenin, and STAT3 contribute to these anti-proliferative effects. aging-us.comexplorationpub.comjst.go.jpexplorationpub.com

Table 2: this compound's Effect on Cell Proliferation and Viability

| Cell Line | Cancer Type | Effect on Proliferation/Viability | Key Findings | Source |

| SKOV3, Patient-derived | Ovarian Cancer | Inhibited, Dose-dependent | Reduced clonogenic survival, Decreased tumor volume in vivo | aging-us.com |

| SW480, DLD-1, HCT116, LS174T | Colon Cancer | Inhibited, Concentration-dependent | Linked to β-catenin degradation and G2/M arrest | jst.go.jp |

| A549, H460 | Lung Cancer | Inhibited, Dose/Time-dependent | Induced apoptosis, Suppressed metastasis in vivo | researchgate.net |

| M14, A375 | Melanoma | Inhibited, Dose-dependent | Decreased cell viability, Induced apoptosis | spandidos-publications.com |

| AGS | Gastric Cancer | Inhibited | Induced apoptosis, Blocked G0/G1 arrest | explorationpub.com |

| LLC | Lewis Lung Carcinoma | Inhibited | Suppressed invasion and migration, Inhibited tumor growth and metastasis in vivo | plos.orgscienceopen.com |

Modulation of Autophagy

This compound has been reported to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components. In SKOV3 cells, this compound was found to increase autophagosomes and the protein level of LC3-II, indicating the induction of autophagy. nih.gov This induction of autophagy by this compound was associated with the inhibition of mTORC1 signaling, specifically through decreasing the protein level of Raptor. nih.gov Another study in HCT116 colorectal carcinoma cells also reported that this compound induces autophagy, and this effect is mediated through JNK activation. aging-us.com

Conversely, in the context of diabetic stress-mediated testicular damage in rats, this compound exhibited a protective effect against excessive autophagy. nih.gov It significantly decreased the levels of autophagic proteins LC3-I and beclin-1 that were upregulated in diabetic rats. nih.gov This suggests that this compound's effect on autophagy may be context-dependent, acting to induce it in cancer cells as a mechanism of cell death or to attenuate excessive autophagy in pathological conditions.

Suppression of Cell Migration and Invasion

This compound has demonstrated the ability to suppress cell migration and invasion in various cancer models, key processes involved in metastasis. In Lewis Lung Carcinoma (LLC) cells, this compound significantly inhibited invasion and migration in vitro, effects that were comparable to those of rapamycin, a known mTOR inhibitor. plos.orgscienceopen.com This suppression was correlated with the downregulation of Snail and upregulation of E-cadherin expression, suggesting a role in reversing epithelial-mesenchymal transition (EMT). plos.orgscienceopen.com this compound also suppressed the invasion of human bronchial smooth muscle cells. frontiersin.org In non-small-cell lung cancer (NSCLC) cells (A549 and H460), this compound treatment suppressed cell migration and invasion, partly by restraining the PI3K/Akt/mTOR pathway and reversing EMT. researchgate.net Similarly, in triple-negative breast cancer cells, this compound reduced invasion and migration by reversing EMT, increasing E-cadherin levels, and downregulating mesenchymal markers like Snail, Slug, and Vimentin. explorationpub.com this compound has also been shown to inhibit the invasion of cancer cells by suppressing transglutaminase-2 expression and activity. jst.go.jp

Effects on Angiogenesis (e.g., HIF-1α, LDHA, miR-21)

This compound has been investigated for its anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. Research indicates that this compound can suppress angiogenesis by targeting key factors involved in this process, including HIF-1α, LDHA, and miR-21.

This compound has been shown to inhibit the expression of HIF-1α at both mRNA and protein levels, particularly by repressing the mTOR/p70S6K pathway. nih.govresearchgate.net This inhibition of HIF-1α subsequently affects its downstream targets, such as LDHA. Studies in breast cancer cells demonstrated that this compound treatment reduced protein levels of HIF-1α and LDHA both in vitro and in vivo. nih.govresearchgate.net This reduction in HIF-1α and LDHA is associated with altered cancer cell metabolism, including enhanced mitochondrial oxidative phosphorylation and reduced glycolysis. nih.govresearchgate.net

Furthermore, this compound has been found to regulate the expression of microRNA-21 (miR-21), which plays a role in angiogenesis. mdpi.comnih.gov this compound reduced the expression of miR-21 induced by vascular endothelial growth factor (VEGF) in human umbilical vein endothelial cells (HUVECs). nih.gov This downregulation of miR-21 appears to be a mechanism through which this compound inhibits VEGF-induced cell proliferation, migration, and angiogenesis in HUVECs. nih.gov

Table 3: this compound's Effects on Angiogenesis-Related Factors

| Target | Effect of this compound | Associated Mechanism/Pathway | Source |

| HIF-1α | Decreased Expression | Repression of mTOR/p70S6K pathway | nih.govresearchgate.net |

| LDHA | Decreased Levels | Downstream effect of HIF-1α inhibition | nih.govresearchgate.net |

| miR-21 | Decreased Expression | Inhibition of VEGF-induced expression in HUVECs | mdpi.comnih.gov |

| Angiogenesis | Suppressed | Via targeting HIF-1α, LDHA, and miR-21 | nih.govresearchgate.netmdpi.comnih.gov |

Immunomodulatory Effects (e.g., Macrophage Phagocytic Ability)

This compound has demonstrated immunomodulatory effects, including influencing the activity of immune cells such as macrophages. Studies have indicated that this compound can enhance the phagocytic abilities of macrophages. In a mouse model of leukemia, this compound treatment was shown to enhance the phagocytic capabilities of macrophages from peripheral blood mononuclear cells. researchgate.netresearchgate.net This effect suggests a potential role for this compound in stimulating the immune response, particularly the innate immune function mediated by macrophages.

Beyond phagocytosis, this compound's immunomodulatory effects may involve the modulation of inflammatory pathways. This compound has been reported to possess anti-inflammatory properties by inhibiting NF-κB signaling, a key regulator of inflammatory responses. explorationpub.comresearchgate.netnih.gov This inhibition can lead to decreased production of pro-inflammatory cytokines. researchgate.netnih.gov In the context of tumor-associated macrophages (TAMs), this compound has been shown to suppress their pro-tumor function by decreasing M2 polarization via mTOR and STAT3 inhibition. researchgate.net This modulation of macrophage polarization can influence the tumor microenvironment and potentially enhance anti-tumor immunity.

Table 4: this compound's Immunomodulatory Effects

| Immune Cell/Process | Effect of this compound | Associated Mechanism/Pathway | Source |

| Macrophage Phagocytosis | Enhanced | Observed in leukemia mouse model | researchgate.netresearchgate.net |

| Inflammatory Response | Inhibited | Blocking NF-κB activation, Decreased pro-inflammatory cytokines | explorationpub.comresearchgate.netnih.gov |

| Macrophage Polarization | Suppressed M2 polarization | Via mTOR and STAT3 inhibition in TAMs | researchgate.net |

Preclinical Pharmacological and Toxicological Assessment of Cardamonin

In vitro Studies on Cardamonin's Biological Activities

In vitro studies have explored the effects of this compound on various cell lines, focusing on its cytotoxic potential and interactions with standard chemotherapies.

This compound has demonstrated cytotoxic activity against a range of cancer cell lines, including those from breast, cervical, colon, gastric, lung, ovarian, prostate, glioblastoma, leukemia, melanoma, and multiple myeloma. explorationpub.comnih.govresearchgate.net Studies indicate that this compound may exhibit selective toxicity towards cancer cells compared to normal, healthy cells. mdpi.comnih.govnih.gov

For instance, in melanoma cells (A375), this compound significantly decreased cell viability with an IC₅₀ value of 2.76 µM. mdpi.com In contrast, normal human dermal fibroblasts (NHDF) and rat cardiac myoblasts (H9C2), representing healthy cells, were less affected, showing IC₅₀ values of 18.51 µM and 17.86 µM, respectively. mdpi.com Similarly, this compound showed cytotoxic effects against human hepatocellular carcinoma (HCC) HepG2 cells while having less cytotoxicity against normal fibroblast Hs27 cell lines when compared to 5-FU. mdpi.com

Table 1: IC₅₀ Values of this compound in Cancer and Normal Cell Lines

| Cell Line Type | Cell Line | IC₅₀ (µM) | Treatment Duration | Source |

| Cancer | A375 (Melanoma) | 2.76 | Not specified (Effective dose) mdpi.com | mdpi.com |

| Normal | NHDF (Fibroblast) | 18.51 | Not specified (Effective dose) mdpi.com | mdpi.com |

| Normal | H9C2 (Cardiac Myoblast) | 17.86 | Not specified (Effective dose) mdpi.com | mdpi.com |

| Cancer | HepG2 (HCC) | 17.1 ± 0.592 | 72 h | mdpi.com |

| Normal | Hs27 (Fibroblast) | Less cytotoxic than HepG2 | 72 h | mdpi.com |

| Cancer | MDA-MB-231 (Breast) | 12.32 ± 2.11 µg/mL (approx. 43 µM) | 24 h | mdpi.com |

| Cancer | MDA-MB-231 (Breast) | 3.97 ± 1.69 µg/mL (approx. 14 µM) | 48 h | mdpi.com |

| Cancer | PC-3 (Prostate) | 11.35 μg/mL (approx. 40 µM) | 48 h | mdpi.com |

| Cancer | SKOV3 (Ovarian) | 32.84 | 24 h | aging-us.com |

| Cancer | SKOV3 (Ovarian) | 8.10 | 48 h | aging-us.com |

| Cancer | SKOV3 (Ovarian) | 8.04 | 78 h | aging-us.com |

| Cancer | PDC (Ovarian) | Dose-dependent inhibition | 48 h | aging-us.com |

| Cancer | RPMI 8226 (Multiple Myeloma) | < 50 | 24 h | ashpublications.org |

| Cancer | U266 (Multiple Myeloma) | < 50 | 24 h | ashpublications.org |

| Cancer | ARH-77 (Multiple Myeloma) | < 50 | 24 h | ashpublications.org |

This compound's efficacy has been shown to be dependent on both the concentration used and the duration of exposure in various cancer cell lines. mdpi.commdpi.comashpublications.org

In HepG2 HCC cells, this compound significantly inhibited growth in a dose- and time-dependent manner. mdpi.com The IC₅₀ values for HepG2 cells were 307.6 ± 131.7 μM at 24 h, 217.1 ± 35.7 μM at 48 h, and 17.1 ± 0.592 μM at 72 h, indicating increased potency with longer exposure. mdpi.com

In melanoma M14 and A375 cell lines, this compound reduced cell viability in a concentration-dependent manner. explorationpub.com For multiple myeloma cell lines (RPMI 8226, U266, and ARH-77), this compound directly inhibited growth in a dose-dependent manner (0 μM to 100 μM) and a time-dependent manner (0 h to 72 h), with IC₅₀ values below 50 μM at 24 h. ashpublications.org this compound treatment also induced apoptosis in HepG2 cells in a time-dependent manner, with early and late apoptosis peaking after 72 h of treatment. mdpi.com In 5-FU-resistant HCT116 colon cancer cells, this compound reduced viability in a dose- and time-dependent manner, with significant reduction observed at concentrations of 20–80 µM after 24, 48, and 72 h. nih.gov

This compound has been investigated for its potential to enhance the effects of standard chemotherapeutic agents. mdpi.comexplorationpub.comnih.gov

Studies have explored the combination of this compound with doxorubicin (B1662922). mdpi.comoncotarget.com A combination of this compound and doxorubicin selectively affected the viability of melanoma cells while this compound selectively protected normal cells from doxorubicin-induced toxicity in vitro. mdpi.com this compound also induced chemosensitivity to doxorubicin in multiple myeloma cells. ashpublications.org Furthermore, this compound can prevent the enrichment of breast cancer stem-like cells induced by chemotherapeutic drugs like 5-fluorouracil (B62378) and doxorubicin when used concurrently. oncotarget.comresearchgate.net Co-treatment with this compound and doxorubicin significantly diminished the upregulation of proteins associated with cancer stem cell phenotypes. oncotarget.com

This compound may also increase the anti-proliferative effect of cisplatin (B142131) in various cancer cells, including ovarian cancer cells. nih.gov The combination of this compound and cisplatin showed enhanced anti-proliferation compared to cisplatin alone in ovarian cancer cells. nih.gov This enhanced effect was associated with the suppression of anti-apoptotic proteins and the inhibition of mTOR activation. nih.gov

Regarding 5-FU, this compound reduced the viability and induced apoptosis in 5-FU-resistant HCT116 colon cancer cells in vitro. nih.gov

Dose- and Time-Dependent Efficacy Studies

In vivo Studies and Animal Models of this compound Efficacy

In vivo studies using animal models have been conducted to evaluate the efficacy of this compound in the context of various diseases.

This compound has shown promise in reducing tumor growth in mouse models. mdpi.commdpi.com

In hepatocellular carcinoma (HCC) xenografts in athymic nude mice, oral administration of this compound significantly suppressed tumor growth compared to the untreated control group. nih.govnih.gov Immunohistochemistry analysis in these studies showed downregulation of proliferative proteins like PCNA and Ki-67 in the treated groups. nih.gov

This compound has also been reported to reduce tumor growth in mice in the context of breast cancer. mdpi.com In a xenograft mouse model, co-administration of this compound and doxorubicin significantly retarded tumor growth and simultaneously decreased cancer stem cell pools in vivo. oncotarget.com

This compound has been described as an anti-tumor agent in xenograft mouse models for breast, lung, colon, and gastric human cancer cell lines. researchgate.netmdpi.com

This compound's potential therapeutic effects have also been investigated in models of neurodegenerative diseases. researchgate.netnih.govresearchgate.net

In the 5XFAD transgenic mouse model of Alzheimer's disease (AD), this compound demonstrated significant cognitive-enhancing and neuroprotective properties. nih.govresearchgate.net Treatment with this compound significantly improved spatial learning and memory retention in these mice, with higher doses showing the most pronounced effects. nih.govresearchgate.net this compound treatment also led to a reduction in soluble and insoluble amyloid-beta (Aβ) levels in the frontal cortex and hippocampus of 5XFAD mice. nih.govresearchgate.net Additionally, the treatment significantly decreased neuroinflammatory markers and normalized levels of proteins associated with synaptic integrity, suggesting a potential to mitigate neurodegeneration. nih.govresearchgate.net The 5XFAD mouse model is a transgenic model that overexpresses mutated human amyloid precursor protein (APP) and presenilin 1 (PSEN1), recapitulating aspects of cognitive and pathological changes seen in AD. criver.comdiva-portal.org

Table 2: Summary of In Vivo Studies with this compound

| Disease Model | Animal Model | Key Findings | Source |

| Hepatocellular Carcinoma (HCC) | Athymic nude mice (xenograft) | Significant suppression of tumor growth; downregulation of PCNA and Ki-67. | nih.govnih.gov |

| Breast Cancer | Mouse (xenograft) | Reduced tumor growth; decreased cancer stem cell pools (in combination with doxorubicin). | oncotarget.commdpi.com |

| Lung Cancer | Mouse (xenograft) | Anti-tumor effects reported. | researchgate.netmdpi.com |

| Colon Cancer | Mouse (xenograft) | Anti-tumor effects reported. | researchgate.netmdpi.com |

| Gastric Cancer | Mouse (xenograft) | Anti-tumor effects reported. | researchgate.netmdpi.com |

| Alzheimer's Disease (AD) | 5XFAD transgenic mice | Improved cognitive function; reduced Aβ levels; decreased neuroinflammation; normalized synaptic proteins. | nih.govresearchgate.net |

Models for Inflammatory and Other Chronic Diseases (e.g., Myocardial Ischemia/Reperfusion Injury)

Preclinical research indicates that this compound exhibits potential therapeutic effects in various models of inflammatory and chronic diseases, largely attributed to its anti-inflammatory and antioxidant properties. This compound has been shown to modulate different signaling molecules involved in the development and progression of chronic diseases, including transcription factors (NF-κB and STAT3), cytokines (TNF-α, IL-1β, and IL-6), and enzymes (COX-2 and iNOS). researchgate.netresearchgate.netlongdom.org

In the context of myocardial ischemia/reperfusion injury (MIRI), a condition characterized by cardiac damage following the restoration of blood flow after a period of restriction, this compound has demonstrated protective effects in preclinical models. nih.govresearchgate.net Studies have shown that this compound mitigates I/R-induced tissue injuries by modulating oxidative stress and inflammation. researchgate.netnih.gov Specifically, this compound has been reported to attenuate myocardial ischemia/reperfusion-induced ferroptosis, a form of regulated cell death, through promoting STAT3 signaling in mice. nih.govresearchgate.net Beyond MIRI, this compound has also shown protective effects against Adriamycin-induced cardiotoxicity, lipopolysaccharide-induced myocardial contractile dysfunction, and transverse aortic constriction (TAC)-induced myocardial hypertrophy in mice. researchgate.netnih.gov

This compound's anti-inflammatory effects have been observed in various models. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E(2) (PGE(2)) and attenuate the expression of TNF-α, IL-6, IL-1β, inducible NO synthase (iNOS), and COX-2 in cellular models of inflammation. longdom.org Furthermore, this compound has been reported to downregulate pro-inflammatory mediators, suggesting its potential to alleviate neuroinflammatory processes relevant to neurodegenerative diseases. researchgate.netresearchgate.net In models of asthma, synthetic this compound has been shown to inhibit the migration of serum-induced human bronchial smooth muscle cells (HBSMCs) in a dose-dependent manner, which is associated with reduced expression of RhoA and increased phosphorylation of cofillin. frontiersin.org

Toxicological Profiles and Safety Assessment in Preclinical Models

Safety profiles for bioactive compounds derived from natural sources are typically established through extensive preclinical toxicity tests in animal models. nih.gov These studies are crucial for understanding potential adverse effects before any human exposure. Preclinical toxicity assessments generally include acute, sub-chronic, and chronic studies, as well as evaluations of organ-specific toxicity. ikm.mkcriver.com

Acute Toxicity Studies

Acute toxicity studies typically involve the administration of a single dose of the test compound to animals to identify doses causing major adverse effects or lethality. In preclinical assessments of this compound, acute toxicity tests have been conducted in animal models. One study in female ICR mice evaluated the effects of single oral doses of this compound at various concentrations. nih.govresearchgate.net

| Dose (mg/kg) | Observation Period (days) | Clinical Toxic Signs | Mortality |

| 300 | 14 | None | 0 |

| 2000 | 14 | None | 0 |

The results of this acute toxicity study indicated that administration of this compound at doses up to 2000 mg/kg did not result in clinical toxic signs or death in female ICR mice. nih.govresearchgate.net Body weight changes between treated and untreated mice were not significant. nih.govresearchgate.net These findings suggest that the oral lethal dose (LD50) value of this compound in female ICR mice is greater than 2000 mg/kg, indicating a low acute toxicity profile in this model. nih.gov

Sub-chronic Toxicity Studies

Sub-chronic toxicity studies involve repeated administration of a substance to animals for a moderate duration, typically ranging from 28 to 90 days, to identify adverse effects that may occur after repeated exposure. criver.comwuxiapptec.com A previous sub-chronic toxicity study mentioned in the literature involved the administration of this compound in rats at a dose of 5 mg/kg (intraperitoneal) for 28 days. nih.gov

| Species | Route of Administration | Dose (mg/kg) | Duration (days) | Mortality | Signs of Toxicity |

| Rats | Intraperitoneal | 5 | 28 | 0 | None observed |

This study reported no mortality and the absence of any signs of toxicity or abnormal behaviors in the treated rats throughout the observation period, further emphasizing the seemingly low toxicity profile of this compound in animals under these specific conditions. nih.gov

Organ-Specific Toxicity Evaluation (e.g., Liver, Kidney, Heart)

Preclinical toxicity assessments often include the evaluation of potential organ-specific toxicity, with particular attention paid to vital organs such as the liver, kidneys, and heart, as these are common targets for drug-induced toxicity. nih.govmdpi.comtoxmsdt.com

In the acute toxicity study in female ICR mice, histological examinations of liver and kidney tissues were conducted after 14 days following a single oral dose of this compound (up to 2000 mg/kg). nih.govresearchgate.net The histological sections of both liver and kidney showed normal architecture in the this compound-treated groups, similar to the control group. nih.govresearchgate.net This histological evidence indicated that this compound was well-tolerated and did not induce apparent toxicity in the liver and kidneys at the tested doses in this acute setting. nih.gov

Therapeutic Potential of Cardamonin in Disease Management

Oncological Applications

Cardamonin has shown efficacy against a range of human malignancies in both in vitro and in vivo models. nih.govresearchgate.net

Breast cancer is a significant cause of cancer-related mortality in women. nih.gov Studies have investigated the effects of this compound on various breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.govnih.gov

Research indicates that this compound can inhibit the proliferation of MDA-MB-231 and MCF-7 breast cancer cells. nih.gov This inhibition is associated with the induction of G2/M cell cycle arrest and apoptosis. nih.govnih.gov this compound has been shown to upregulate the expression and nuclear translocation of FOXO3a, which in turn induces the expression of its target genes, such as p21, p27, and Bim. nih.govnih.gov This process contributes to the reduction of cyclin D1 and the enhancement of activated caspase-3 expression, leading to cell death. nih.govnih.gov